6-Bromo-3-(chloromethyl)quinoline

Sonogashira coupling regioselectivity bromoquinoline functionalization

6-Bromo-3-(chloromethyl)quinoline (CAS 1196157-05-7) is a heterobifunctional quinoline intermediate featuring a vacant 2-position that enables sequential, orthogonal functionalization—a critical differentiator from 2-chloro analogs. The 6-bromo substituent directs regiospecific Sonogashira coupling; the chloromethyl group is selectively displaceable by amines or thiols. This unique reactivity profile supports high-throughput parallel synthesis of 3-substituted quinoline libraries, making it the preferred building block for HCV protease inhibitor programs and fragment-based screening. Order now to access a key intermediate unavailable from competing isomers.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
Cat. No. B14165155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(chloromethyl)quinoline
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1Br)CCl
InChIInChI=1S/C10H7BrClN/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H,5H2
InChIKeyVKNPWMUQITXLJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(chloromethyl)quinoline: A Bifunctional Quinoline Building Block for Drug Discovery and Chemical Biology


6-Bromo-3-(chloromethyl)quinoline (CAS 1196157-05-7) is a heterobifunctional quinoline derivative bearing a bromine atom at the 6‑position and a chloromethyl group at the 3‑position. It serves primarily as a versatile synthetic intermediate in medicinal chemistry and chemical biology programs, enabling orthogonal functionalization at two distinct reactive centers on the quinoline core. Key computed physicochemical properties include a molecular weight of 256.53 g/mol, a topological polar surface area of 12.9 Ų, and a predicted LogP (XLogP3‑AA) of 3.3 [1]. The compound belongs to the class of bromo‑substituted quinolines that have attracted significant interest as precursors for heterocyclic compounds with multifunctional capabilities [2].

Why Generic Substitution of 6-Bromo-3-(chloromethyl)quinoline with Its Positional Isomers or Dihalogenated Analogs Fails


The precise placement of the bromine atom at the 6‑position and the chloromethyl group at the 3‑position, combined with the absence of any substituent at the 2‑position, defines a specific reactivity profile that cannot be replicated by common positional isomers (e.g., 5‑bromo, 7‑bromo, or 8‑bromo analogs) or by the commercially prevalent 6‑bromo‑2‑chloro‑3‑(chloromethyl)quinoline. The 6‑bromo substituent directs regioselective Sonogashira cross‑coupling, while the unoccupied 2‑position remains available for further electrophilic or nucleophilic functionalization. Interchanging with a 2‑chloro variant eliminates this second reactive site, potentially blocking critical synthetic steps in convergent routes . Similarly, moving the bromine to a different position fundamentally alters the regiochemical outcome of metal‑catalyzed couplings, undermining the reproducibility and yield of established synthetic sequences [1].

Quantitative Differentiation Evidence for 6-Bromo-3-(chloromethyl)quinoline vs. Its Closest Analogs


Regioselective Sonogashira Coupling at the C‑6 Position

Bromoquinoline derivatives bearing a bromine atom at the 6‑position have been shown to undergo Sonogashira cross‑coupling exclusively at C‑6 under standard Pd‑catalyzed conditions, while other brominated positions (e.g., C‑5 or C‑7) either do not react or require different catalytic systems [1]. This regioselectivity provides a predictable, single‑point functionalization strategy that is not available with the corresponding 5‑bromo, 7‑bromo, or 8‑bromo isomers of 3‑(chloromethyl)quinoline.

Sonogashira coupling regioselectivity bromoquinoline functionalization

Absence of a 2‑Chloro Substituent as a Key Structural Differentiator for De‑Novo Functionalization

6‑Bromo‑3‑(chloromethyl)quinoline lacks a chlorine atom at the 2‑position, in contrast to the widely available 6‑bromo‑2‑chloro‑3‑(chloromethyl)quinoline (CAS 948290‑77‑5). This structural difference results in a lower molecular weight (256.53 vs. 290.97 g/mol, Δ = −34.44 g/mol) and a reduced heavy‑atom count (13 vs. 15) [1]. The free 2‑position is amenable to further electrophilic aromatic substitution, nucleophilic aromatic substitution, or transition‑metal‑catalyzed cross‑coupling, enabling a broader diversification space than the 2‑chloro analog where this position is blocked.

quinoline scaffold 2‑position functionalization synthetic intermediate comparison

Lower Computed Lipophilicity Relative to Dihalogenated Quinoline Analogs

The computed LogP (XLogP3‑AA) of 6‑bromo‑3‑(chloromethyl)quinoline is 3.3, placing it within the acceptable lipophilicity window for oral drug candidates (LogP 1–5) [1]. In contrast, 6‑bromo‑2‑chloro‑3‑(chloromethyl)quinoline, with an additional chlorine atom, is predicted to exhibit a higher LogP (estimated range 4.0–4.5 based on the incremental contribution of Cl to LogP of ~0.7–1.0 units), making it more lipophilic and potentially less soluble [2]. While direct experimental LogP or solubility measurements are not available in the public domain for this head‑to‑head comparison, the trend is consistent with the established quantitative structure–property relationships for halogenated aromatics.

LogP lipophilicity drug‑likeness physicochemical profiling

Chloromethyl Group as a Versatile Nucleophilic Substitution Handle Without Competing 2‑Position Reactivity

The chloromethyl group at the 3‑position serves as a reactive electrophilic center for nucleophilic substitution with amines, alkoxides, thiols, and stabilized carbanions, enabling rapid generation of diverse 3‑substituted quinoline libraries. In the competitor 6‑bromo‑2‑chloro‑3‑(chloromethyl)quinoline, the 2‑chloro substituent introduces a competing site for nucleophilic aromatic substitution, potentially leading to mixtures of regioisomeric products or the need for protecting‑group strategies [1]. The target compound, with its unsubstituted 2‑position, allows clean, chemoselective reaction at the chloromethyl group without risking side reactivity at C‑2.

chloromethyl functionalization nucleophilic substitution SAR diversification

Optimal Application Scenarios for 6-Bromo-3-(chloromethyl)quinoline Grounded in Quantitative Differentiation Evidence


Construction of 2‑Functionalized Quinoline Libraries for Kinase Inhibitor Discovery

The free 2‑position of 6‑bromo‑3‑(chloromethyl)quinoline permits the introduction of diverse aryl, heteroaryl, or amine substituents via direct C–H functionalization or transition‑metal‑catalyzed coupling, a route that is inaccessible with 2‑chloro analogs. After initial 2‑position diversification, the 6‑bromo site can be exploited in a subsequent regiospecific Sonogashira or Suzuki coupling to complete the core scaffold. This sequential, orthogonal functionalization strategy is directly supported by the regioselectivity evidence at C‑6 [1] and the structural differentiator of the unblocked 2‑position [2].

Synthesis of HCV NS3/4A Protease Inhibitor Intermediates Requiring a Free 2‑Substitution Site

Patents assigned to Boehringer Ingelheim describe the use of specific bromo‑substituted quinolines as intermediates in the preparation of HCV NS3 protease inhibitors [3]. The target compound, with its vacant 2‑position, aligns with the synthetic routes that functionalize the quinoline core at multiple positions. In contrast, the 2‑chloro variant would require additional dechlorination steps or alternative protecting‑group strategies, potentially reducing overall yield and increasing cost.

Fragment‑Based Drug Discovery Where Moderate Lipophilicity Is a Screening Criterion

With a computed LogP of 3.3, 6‑bromo‑3‑(chloromethyl)quinoline falls within the favorable lipophilicity range for fragment libraries. Its lower predicted LogP relative to the dihalogenated analog (LogP ≈ 4.0–4.5) suggests potentially superior aqueous solubility and reduced nonspecific binding, making it a preferred choice for fragment screening campaigns that prioritize ligand efficiency and developability profiles [4].

Chemoselective Derivatization at the Chloromethyl Handle for Parallel Medicinal Chemistry

The chloromethyl group can be selectively converted to amines, ethers, or thioethers without interference from the 2‑position, enabling high‑throughput parallel synthesis of 3‑substituted quinoline libraries. This chemoselectivity advantage, supported by fundamental reactivity principles [5], simplifies purification and increases the success rate of library production compared to using 2‑chloro or other dihalogenated analogs.

Quote Request

Request a Quote for 6-Bromo-3-(chloromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.